

KH7 as a Pharmacological Tool in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

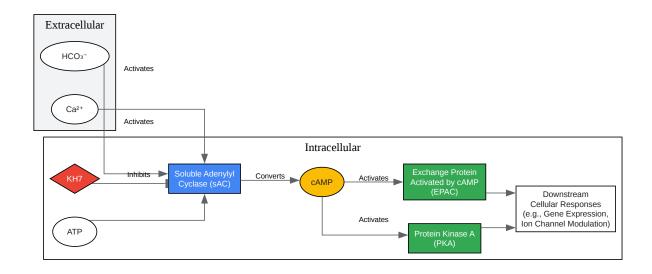
KH7 is a potent and selective cell-permeable inhibitor of soluble adenylyl cyclase (sAC). Unlike transmembrane adenylyl cyclases (tmACs), which are regulated by G proteins, sAC is a cytosolic enzyme activated by bicarbonate (HCO3-) and calcium (Ca2+). This unique regulatory mechanism positions sAC as a critical intracellular sensor of metabolic state and a key player in various physiological processes, including neuronal function. In neuroscience research, **KH7** serves as an invaluable pharmacological tool to dissect the specific roles of sAC-mediated cyclic AMP (cAMP) signaling in neuronal activity, mitochondrial function, and pathophysiology.

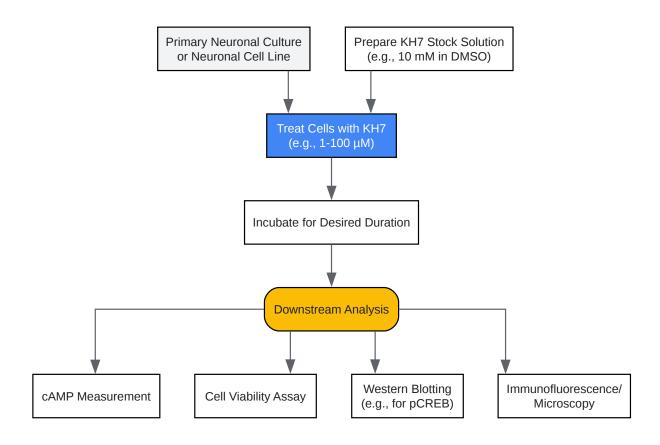
These application notes provide a comprehensive overview of **KH7**'s properties and detailed protocols for its use in key neuroscience research applications.

Data Presentation

Table 1: Properties of KH7

Property	Value	Reference
Molecular Weight	419.3 g/mol	[1]
Molecular Formula	C17H15BrN4O2S	[1]
CAS Number	330676-02-3	[1]
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO	
Storage	Store at +4°C	_


Table 2: In Vitro and In Vivo Efficacy of KH7


Parameter	Value	System	Reference
IC ₅₀ (sAC)	3 - 10 μΜ	In vivo	
Selectivity	Inert towards tmACs up to 300 μM	In vitro and whole cells	
Effective Concentration (Antiapoptotic effect)	1 - 100 μΜ		_

Signaling Pathways and Experimental Workflows Soluble Adenylyl Cyclase (sAC) Signaling Pathway

The following diagram illustrates the central role of soluble adenylyl cyclase (sAC) in intracellular signaling, a pathway that can be effectively probed using the inhibitor **KH7**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KH7 as a Pharmacological Tool in Neuroscience Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608334#kh7-as-a-pharmacological-tool-in-neuroscience-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Check Availability & Pricing